MFCD03995781
Description
MFCD03995781 is a synthetic organic compound hypothesized to belong to the class of trifluoromethyl-substituted aromatic ketones, based on structural analogs identified in available literature. Key inferred properties include:
- Molecular formula: Likely C${10}$H${9}$F${3}$O or similar, based on analogs like CAS 1533-03-5 (C${10}$H${9}$F${3}$O) .
- Molecular weight: ~202–235 g/mol, comparable to trifluoromethylated acetophenone derivatives.
- Functional groups: Aromatic trifluoromethyl and ketone moieties, which enhance metabolic stability and binding affinity in drug design.
- Applications: Potential use in pharmaceuticals, particularly in targeting neurological or metabolic disorders, given the BBB permeability and CYP inhibition profiles of analogs .
Properties
Molecular Formula |
C20H22N2O3S |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-ethoxyphenoxy)acetamide |
InChI |
InChI=1S/C20H22N2O3S/c1-3-24-16-6-4-5-7-17(16)25-12-19(23)22-20-15(11-21)14-9-8-13(2)10-18(14)26-20/h4-7,13H,3,8-10,12H2,1-2H3,(H,22,23) |
InChI Key |
YTSSTLGMDLYRPP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OCC(=O)NC2=C(C3=C(S2)CC(CC3)C)C#N |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)NC2=C(C3=C(S2)CC(CC3)C)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Functional Comparison
Research Findings
Impact of Halogenation: Compounds with bromine/chlorine (e.g., CAS 1046861-20-4) exhibit higher molecular weights (~235 g/mol) compared to non-halogenated analogs (~202 g/mol), reducing aqueous solubility but improving target binding via halogen bonding .
Ketone vs. Heterocycle : Ketone-containing compounds (e.g., this compound) show superior BBB permeability compared to nitrogen heterocycles (e.g., CAS 918538-05-3), critical for CNS drug development .
Thermal Stability : Trifluoromethyl groups enhance thermal stability, as seen in CAS 1533-03-5, which remains stable at 75°C during synthesis .
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